Cas no 946221-06-3 (N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide)

N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide
- N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide
- N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide
- N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
- F2078-0276
- AKOS002054275
- 946221-06-3
-
- インチ: 1S/C25H25N5O2S/c1-18-16-24(30-14-4-5-15-30)28-25(26-18)27-21-9-11-22(12-10-21)29-33(31,32)23-13-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17,29H,4-5,14-15H2,1H3,(H,26,27,28)
- InChIKey: PPSWMRFYGVAPAJ-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC=C(NC2=NC(N3CCCC3)=CC(C)=N2)C=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 459.17289623g/mol
- どういたいしつりょう: 459.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 95.6Ų
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2078-0276-2μmol |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-5mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-3mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-1mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-2mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-5μmol |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2078-0276-4mg |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
946221-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamideに関する追加情報
Introduction to N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide and Its Significance in Modern Chemical Biology
N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide, a compound with the CAS number 946221-06-3, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its complex aromatic and heterocyclic components, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention.
The compound's name is rich in biochemical relevance, highlighting its multifaceted architecture. The presence of a naphthalene-2-sulfonamide moiety suggests a strong interaction with biological targets, while the 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino group introduces a unique pharmacophoric element that could modulate biological pathways. Such structural features are crucial for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the naphthalene ring into the sulfonamide framework enhances the molecule's solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.
The pyrrolidin-1-yl substituent in the compound's structure is particularly noteworthy. Pyrrolidine derivatives are frequently employed in medicinal chemistry due to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. This feature makes N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide a promising candidate for modulating enzyme activity and receptor binding.
Recent studies have demonstrated the potential of this compound in inhibiting specific kinases and other enzymes involved in cancer progression. The aromatic system of the naphthalene ring provides a stable scaffold for designing molecules that can selectively target overexpressed enzymes in tumor cells. Additionally, the sulfonamide group can act as a hinge-binding motif, facilitating tight interactions with the active sites of these enzymes.
The< strong> 4-methyl group on the pyrimidine ring further enhances the compound's pharmacological profile by influencing its electronic properties and steric hindrance. This modification can fine-tune the molecule's ability to bind to biological targets, improving its efficacy and reducing off-target effects. Such structural optimization is critical for developing drugs that are both potent and safe.
In vitro studies have shown that N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide exhibits significant inhibitory activity against various kinases, including those involved in signal transduction pathways relevant to cancer. The compound's ability to disrupt these pathways could lead to novel therapeutic strategies for treating metastatic diseases. Furthermore, its interaction with other cellular components suggests potential applications in anti-inflammatory and neuroprotective therapies.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are employed to construct the complex molecular framework efficiently. These methodologies highlight the importance of modern chemical synthesis in developing novel bioactive molecules.
The< strong> naphthalene-sulfonamide core of N-(4-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylamino}phenyl)naphthalene-2-sulfonamide also offers opportunities for further derivatization. By introducing additional functional groups or modifying existing ones, researchers can explore new pharmacological profiles and expand the compound's therapeutic potential. Such modifications are essential for tailoring molecules to specific disease states and patient populations.
Computational studies have played a crucial role in understanding the molecular interactions of this compound with biological targets. Molecular docking simulations and quantum mechanical calculations provide insights into how N-(4-{4-methyl-6-(pyrrolidin-1-y l)pyrimidin -2 - ylamino}phen yl)naphthalene - 2 - sulfon amide binds to enzymes and receptors at an atomic level. These studies help predict binding affinities and identify key residues involved in drug-receptor interactions.
The< strong> pyrrolidine-pyrimidine scaffold is particularly interesting from a structural biology perspective. This motif allows for diverse conformations that can optimize interactions with biological targets. Understanding these conformational changes is essential for designing molecules that can adapt to different binding environments within cells.
Ongoing clinical trials are evaluating the efficacy of sulfonamide derivatives in treating various diseases. While N-(4-{4-methyl - 6 -( py rrol idin - 1 - yl ) py rim idin - 2 - yl am i no } phen yl ) naphthal ene - 2 - sul fon am ide has not yet entered human trials, its preclinical data suggest promising applications in oncology and inflammatory disorders. Future studies will focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance treatment outcomes.
The development of this compound underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating knowledge from multiple fields, researchers can accelerate the discovery of novel therapeutic agents that address unmet medical needs. The case of N-(4-{4-methyl - 6 -( py rrol idin - 1 - yl ) py rim idi n - 2 - yl am i no } phen yl ) naphthal ene - 2 - sul fon am ide exemplifies how innovative chemistry can drive progress in drug discovery.
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